D,L-O-Desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, which is a primary active metabolite of venlafaxine, a medication commonly used to treat major depressive disorder and anxiety disorders. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. The molecular formula for D,L-O-Desmethyl Venlafaxine-d6 is C16H25D6NO2, with a molecular weight of 269.41 g/mol.
D,L-O-Desmethyl Venlafaxine-d6 can be synthesized through various chemical methods that involve the modification of venlafaxine or its derivatives. It is available from chemical suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich, which provide it for research purposes.
D,L-O-Desmethyl Venlafaxine-d6 falls under the classification of pharmaceutical compounds, specifically as an antidepressant and anxiolytic agent. It is categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to its parent compound, venlafaxine.
The synthesis of D,L-O-Desmethyl Venlafaxine-d6 typically involves the deuteration of O-desmethyl venlafaxine or the direct modification of venlafaxine itself. One common method includes the use of deuterated reagents during the demethylation process, which can be achieved using alkali metal salts in a controlled reaction environment.
The molecular structure of D,L-O-Desmethyl Venlafaxine-d6 features a cyclohexanol moiety with a dimethylamino group and a phenolic component. The presence of six deuterium atoms replaces hydrogen atoms in specific locations on the molecule, enhancing its stability and altering its isotopic properties.
D,L-O-Desmethyl Venlafaxine-d6 can undergo various chemical reactions typical for amines and alcohols, including:
These reactions are often performed under controlled conditions to ensure selectivity and yield. The presence of deuterium may also affect reaction kinetics and mechanisms, making it an interesting subject for mechanistic studies.
D,L-O-Desmethyl Venlafaxine-d6 acts primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain, similar to its parent compound, venlafaxine. This action increases the availability of these neurotransmitters in synaptic clefts, enhancing mood and alleviating symptoms of depression and anxiety.
Research indicates that both serotonin and norepinephrine reuptake inhibition contributes to the therapeutic effects observed in patients treated with venlafaxine and its metabolites. The precise mechanism involves binding to the serotonin transporter and norepinephrine transporter proteins, leading to increased neurotransmitter levels.
Relevant data regarding these properties can be found in chemical databases such as PubChem or supplier specifications from companies like Sigma-Aldrich.
D,L-O-Desmethyl Venlafaxine-d6 is primarily used in scientific research, particularly in pharmacokinetic studies where tracing drug metabolism is essential. Its deuterated nature allows researchers to utilize techniques such as mass spectrometry for detailed analysis of drug behavior in biological systems. Additionally, it can be used in studies focusing on drug interactions and efficacy in treating mood disorders.
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant approved for major depressive disorder, generalized anxiety disorder, and panic disorders [2]. Its pharmacological activity stems from the dual inhibition of serotonin (5-HT) and norepinephrine (NE) transporters, with weak effects on dopamine reuptake. Venlafaxine undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme CYP2D6, forming its primary active metabolite, O-desmethylvenlafaxine (ODV, desvenlafaxine) [4] [5]. ODV exhibits comparable pharmacological activity to the parent drug and is marketed independently as an antidepressant (Pristiq®) [5]. The metabolic conversion is stereoselective, with the R-enantiomer of ODV demonstrating greater pharmacological activity [10]. Minor metabolites include N-desmethylvenlafaxine, formed via CYP3A4, and inactive glucuronide conjugates [7] [9].
Table 1: Key Pharmacological Characteristics of Venlafaxine and O-Desmethylvenlafaxine (ODV)
Property | Venlafaxine | O-Desmethylvenlafaxine (ODV) |
---|---|---|
Molecular Formula | C₁₇H₂₇NO₂ | C₁₆H₂₅NO₂ |
CAS Number | 99300-78-4 | 93413-62-8 |
Primary Metabolic Route | CYP2D6 (O-demethylation) | Glucuronidation |
Pharmacological Activity | SNRI (Primary) | SNRI (Similar activity) |
FDA-Approved Drug | Yes (Effexor®) | Yes (Pristiq®) |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules at metabolically vulnerable sites to create deuterated analogs. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond (compared to carbon-hydrogen, C-H) exhibits higher resistance to enzymatic cleavage, particularly during oxidative metabolism [3] [8]. This effect can significantly alter pharmacokinetic profiles by reducing first-pass metabolism, increasing systemic exposure, prolonging half-life, and decreasing the formation of potentially toxic metabolites [3]. D,L-O-Desmethyl Venlafaxine-d6 (C₁₆H₁₉D₆NO₂, MW 269.41 g/mol) incorporates six deuterium atoms specifically within the ethylene bridge of the cyclohexanol ring [1] [6] [9]. Its primary role is as an internal standard in mass spectrometry-based bioanalysis, enabling precise quantification of ODV and venlafaxine in complex biological matrices (e.g., plasma, urine) due to near-identical chemical properties but distinct mass difference [6] [7] [9]. Beyond analytical applications, deuterated analogs like deutetrabenazine (Austedo®) and deucravacitinib (Sotyktu®) exemplify the therapeutic translation of deuteration for improved pharmacokinetics and efficacy [3].
ODV represents the major pharmacologically active metabolite of venlafaxine, contributing substantially to its overall therapeutic effect. Structurally, ODV differs from venlafaxine solely by the demethylation of the methoxy group on the phenolic ring, resulting in a catechol moiety (two adjacent hydroxyl groups) [4] [9]. This structural change minimally impacts its affinity for monoamine transporters but significantly influences its metabolic fate and clearance. Unlike venlafaxine, which relies heavily on CYP2D6-mediated O-demethylation, ODV is cleared predominantly via glucuronide conjugation by UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B15) and renal excretion [4] [5]. The chiral center within ODV (resulting from the original structure of venlafaxine) gives rise to R- and S-enantiomers. Studies indicate the (R)(-)-enantiomer possesses the predominant pharmacological activity [10]. The development of the specifically deuterated analog D,L-O-Desmethyl Venlafaxine-d6 (often supplied as a racemic mixture) focuses on exploiting its near-identical physicochemical behavior to non-deuterated ODV for advanced analytical purposes, particularly in studying the impact of pharmacogenetics (e.g., CYP2D6 polymorphisms) on venlafaxine biotransformation [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0